molecular formula C17H16N4O4S B2363661 N-(2,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896327-07-4

N-(2,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

Cat. No. B2363661
M. Wt: 372.4
InChI Key: YFXHJHCZGYRQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C17H16N4O4S and its molecular weight is 372.4. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

N-(2,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide and its derivatives have been explored for their synthesis and pharmacological evaluation. A study by Siddiqui et al. (2014) focused on synthesizing related compounds and evaluating their potential as antibacterial agents against various bacterial strains. The compounds showed remarkable antibacterial activity, particularly against S. typhi, K. pneumoniae, and S. aureus. Computational docking with the α-chymotrypsin enzyme protein was also performed to identify active binding sites, correlating with the bioactivity data (Siddiqui et al., 2014).

Antimicrobial and Photophysical Properties

Miller et al. (2019) utilized a "click-chemistry" approach to functionalize a known antibiotic fragment with a bidentate pyridyl-triazole pocket. This allowed for the synthesis of metal complexes with antimicrobial activity. The functionalization of the pyridine ring with an ortho-hydroxymethyl group significantly increased the rate of ligand release. Some of these compounds demonstrated modest antimicrobial activity against methicillin-resistant Staphylococcus aureus (Miller et al., 2019).

Anticancer Evaluation

Zyabrev et al. (2022) synthesized a series of compounds, including 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles, and evaluated their anticancer activities against various cancer cell lines. One of the compounds, closely related to N-(2,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide, exhibited significant activity against CNS cancer subpanels present in Glioblastoma and Gliosarcoma (Zyabrev et al., 2022).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-24-11-6-7-12(13(9-11)25-2)18-15(22)10-26-16-19-14-5-3-4-8-21(14)17(23)20-16/h3-9H,10H2,1-2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXHJHCZGYRQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

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